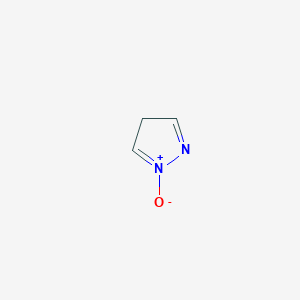
1-Oxo-4H-1lambda~5~-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-4H-1lambda~5~-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxo-4H-1lambda~5~-pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. For instance, the use of transition-metal catalysts such as ruthenium or copper can facilitate the cyclization of hydrazones to produce pyrazole derivatives in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-4H-1lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions include substituted pyrazoles, hydropyrazoles, and various functionalized pyrazole derivatives .
Applications De Recherche Scientifique
1-Oxo-4H-1lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-4H-1lambda~5~-pyrazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alcohol dehydrogenase and estrogen receptors, thereby modulating various biological processes . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparaison Avec Des Composés Similaires
1H-Pyrazole: A parent compound with similar structural features but different functional groups.
1,2,4-Oxadiazole: Another heterocyclic compound with comparable biological activities.
Spiro-4H-pyrazole-oxindoles: Compounds with a spirocyclic structure that exhibit unique chemical properties
Uniqueness: 1-Oxo-4H-1lambda~5~-pyrazole stands out due to its specific oxidation state and the presence of an oxo group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
921604-86-6 |
|---|---|
Formule moléculaire |
C3H4N2O |
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
1-oxido-4H-pyrazol-1-ium |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h2-3H,1H2 |
Clé InChI |
WFBGJVMKJZTLKK-UHFFFAOYSA-N |
SMILES canonique |
C1C=N[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12638649.png)


![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)

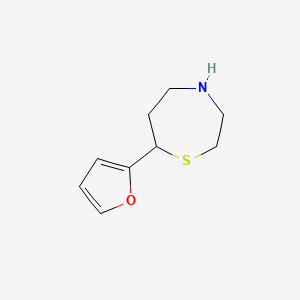
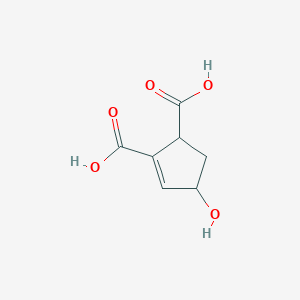
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)

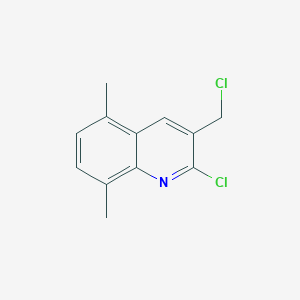

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
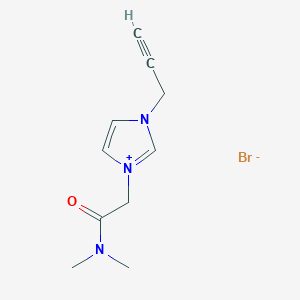
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
